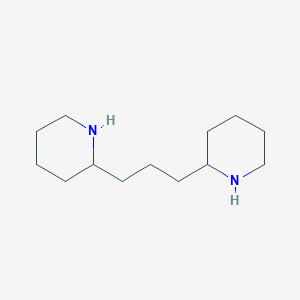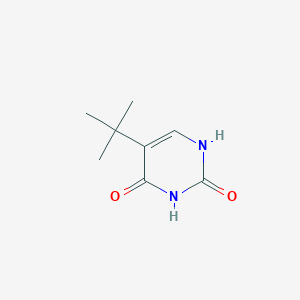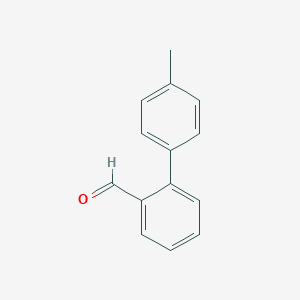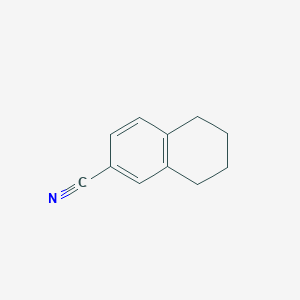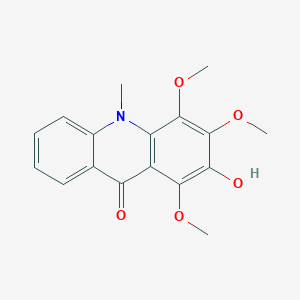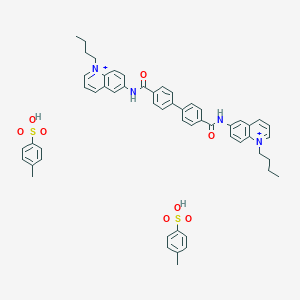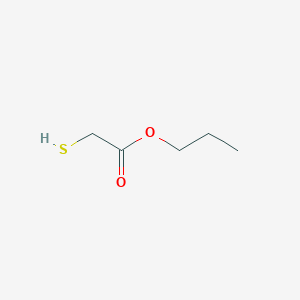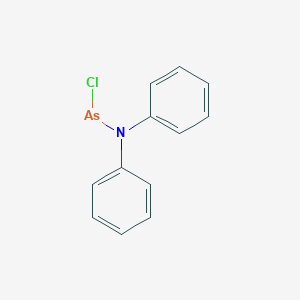
Arsonamidous chloride, N,N-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonamidous chloride, N,N-diphenyl-, also known as Diphenylarsinic acid (DPAA), is a chemical compound that has been extensively studied for its use in various scientific applications. DPAA is a derivative of arsenic and has been found to possess unique properties that make it useful in the field of chemistry, biology, and toxicology.
Mécanisme D'action
The mechanism of action of DPAA is not completely understood. However, it is believed that DPAA acts as an inhibitor of acetylcholinesterase (AChE) and disrupts the cholinergic system. This disruption leads to a buildup of acetylcholine in the synapses, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
DPAA has been found to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, disrupt mitochondrial function, and induce apoptosis in cells. DPAA has also been found to cause DNA damage and inhibit DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
DPAA has several advantages for use in lab experiments. It is stable, easy to handle, and can be synthesized in high purity. However, DPAA is highly toxic and requires careful handling and disposal. It is also expensive, which limits its use in large-scale experiments.
Orientations Futures
There are several future directions for DPAA research. One area of interest is the development of DPAA-based probes for imaging biological systems. Another area of interest is the use of DPAA in the treatment of cancer. DPAA has been found to have anti-tumor activity and may be useful in the development of new cancer therapies. Additionally, further studies are needed to understand the mechanism of action of DPAA and its effects on biological systems.
In conclusion, DPAA is a unique chemical compound that has been extensively studied for its use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DPAA has the potential to be a valuable tool in scientific research and may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
DPAA can be synthesized through various methods. One of the most common methods is the reaction between arsenic trioxide and aniline in the presence of hydrochloric acid. This method yields DPAA in high purity and is widely used in research laboratories.
Applications De Recherche Scientifique
DPAA has been extensively studied for its use in various scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biological systems. DPAA has also been used as a model compound for studying the toxicity of arsenic compounds.
Propriétés
Numéro CAS |
16758-26-2 |
|---|---|
Nom du produit |
Arsonamidous chloride, N,N-diphenyl- |
Formule moléculaire |
C12H10AsClN |
Poids moléculaire |
278.59 g/mol |
InChI |
InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
XMHSZWAUTGKBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Autres numéros CAS |
16758-26-2 |
Synonymes |
10-chloro-5,10-dihydroarsacridine adamsite diphenylaminochloroarsine phenarsazine chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




